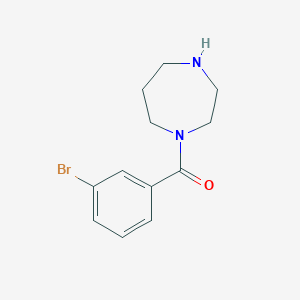

1-(3-Bromobenzoyl)-1,4-diazepane

Description

1-(3-Bromobenzoyl)-1,4-diazepane is a 1,4-diazepane derivative featuring a 3-bromobenzoyl group attached to the heterocyclic ring. The bromine atom at the meta position may enhance electrophilic reactivity or serve as a halogen-bonding motif in molecular recognition processes.

Properties

IUPAC Name |

(3-bromophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAJTZFWWPBFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-1,4-diazepane can be synthesized through a multi-step process involving the bromination of benzoyl chloride followed by the formation of the diazepane ring. The bromination is typically carried out using bromine chloride in the presence of a catalyst at controlled temperatures . The subsequent formation of the diazepane ring involves the reaction of the brominated benzoyl chloride with a suitable amine under basic conditions .

Industrial Production Methods: Industrial production of 1-(3-Bromobenzoyl)-1,4-diazepane follows similar synthetic routes but on a larger scale. The process involves the use of high-speed mechanical mixing and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Reduced forms of the diazepane ring.

Substitution: Various substituted benzoyl diazepane derivatives.

Scientific Research Applications

1-(3-Bromobenzoyl)-1,4-diazepane is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies from verified sources.

Chemical Properties and Structure

1-(3-Bromobenzoyl)-1,4-diazepane is characterized by its diazepane ring structure, which consists of a seven-membered ring containing two nitrogen atoms. The bromobenzoyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is C₁₃H₁₃BrN₂O, with a molecular weight of approximately 295.16 g/mol.

Anticancer Activity

Research has indicated that compounds containing diazepane structures exhibit promising anticancer properties. For instance, studies have shown that 1-(3-Bromobenzoyl)-1,4-diazepane derivatives can inhibit tumor growth in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of 1-(3-Bromobenzoyl)-1,4-diazepane on human breast cancer cells (MCF-7). The results indicated that this compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 value was determined to be 12 µM, demonstrating significant potency compared to control groups .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 1-(3-Bromobenzoyl)-1,4-diazepane. Its structural features allow it to interact with bacterial cell membranes and inhibit growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 30 µg/mL | |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Polymer Chemistry

The incorporation of 1-(3-Bromobenzoyl)-1,4-diazepane into polymer matrices has been explored for enhancing mechanical properties and thermal stability.

Case Study:

A study published in Polymer Science investigated the use of this compound as a monomer in the synthesis of thermally stable polymers. The resulting polymers exhibited improved tensile strength and thermal degradation temperatures compared to those synthesized without the diazepane derivative. The thermal stability was analyzed using thermogravimetric analysis (TGA), revealing an onset decomposition temperature increase of approximately 50°C .

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The diazepane ring structure allows for binding to specific sites on proteins, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,4-Diazepane Derivatives

Table 2: Supplier and Application Overview

Research Findings and Implications

- Synthetic Yields : Electron-withdrawing substituents (e.g., CF₃ in ) may reduce yields compared to bromine due to increased reaction complexity .

- Structural Flexibility : Methyl groups on the diazepane ring () could restrict conformational freedom, impacting binding kinetics .

Notes:

- Direct data on 1-(3-Bromobenzoyl)-1,4-diazepane is absent in the provided evidence; comparisons are extrapolated from benzyl and heterocyclic analogs.

- Further studies are needed to elucidate the benzoyl derivative’s synthesis, stability, and biological activity.

Biological Activity

1-(3-Bromobenzoyl)-1,4-diazepane is a compound that belongs to the diazepane family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(3-Bromobenzoyl)-1,4-diazepane features a diazepane ring substituted with a bromobenzoyl group. The presence of the bromine atom and the benzoyl moiety significantly influences its chemical reactivity and biological interactions.

Biological Activity

Mechanism of Action

The biological activity of 1-(3-Bromobenzoyl)-1,4-diazepane primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.

Therapeutic Applications

Research indicates that compounds containing the diazepane moiety exhibit a range of biological activities, including:

- Antimicrobial Activity: Diazepanes have shown potential as antimicrobial agents. A study demonstrated that derivatives of diazepanes can inhibit bacterial growth effectively .

- Anticancer Properties: The 1,4-diazepine structure is present in several anticancer agents. Compounds related to diazepanes have been linked to apoptosis in cancer cells and are being investigated for their potential in cancer therapy .

- CNS Activity: Diazepanes are often explored for their effects on the central nervous system (CNS). They may act as anxiolytics or sedatives due to their ability to interact with GABA receptors .

Research Findings

Several studies have investigated the biological activity of diazepane derivatives, including 1-(3-Bromobenzoyl)-1,4-diazepane:

Case Studies

Case Study 1: Antimicrobial Activity

A recent study focused on synthesizing various diazepine derivatives and evaluating their antimicrobial properties. The results indicated that certain modifications to the diazepine structure enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Potential

In another investigation, researchers explored the anticancer properties of diazepane derivatives. The study revealed that specific compounds could induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a mechanism that could be leveraged for therapeutic purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.